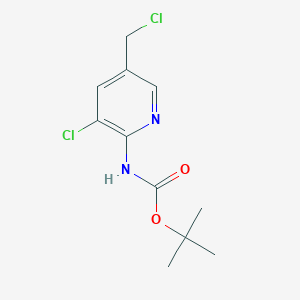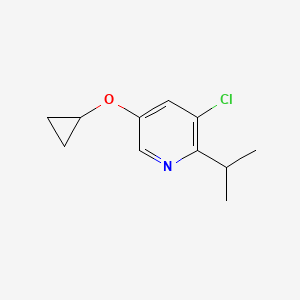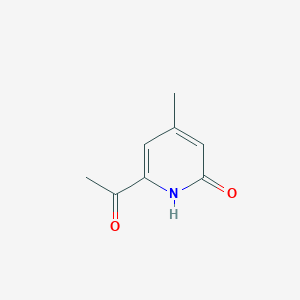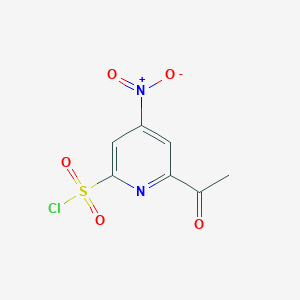
6-Acetyl-4-nitropyridine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Acetyl-4-nitropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClN2O5S and a molecular weight of 264.64 g/mol . This compound is known for its applications in various chemical reactions and its utility in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-4-nitropyridine-2-sulfonyl chloride typically involves the nitration of pyridine derivatives followed by sulfonylation and acetylation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and sulfonylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
6-Acetyl-4-nitropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Oxidation Reactions: The acetyl group can be oxidized to a carboxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are typical.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
The major products formed from these reactions include substituted pyridines, amino derivatives, and carboxylated compounds .
Applications De Recherche Scientifique
6-Acetyl-4-nitropyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the development of biochemical assays and probes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and fine chemicals.
Mécanisme D'action
The mechanism of action of 6-Acetyl-4-nitropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, making it a key site for chemical modifications. The nitro group can participate in redox reactions, while the acetyl group can undergo various transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentachloropyridine: Known for its broad applications in organic synthesis.
2-Chloro-4-nitropyridine: Shares similar reactivity patterns but lacks the acetyl group.
4-Nitropyridine-2-sulfonic acid: Similar sulfonyl group but different functional groups.
Uniqueness
6-Acetyl-4-nitropyridine-2-sulfonyl chloride is unique due to its combination of functional groups, which allows for diverse chemical reactivity and applications. The presence of the acetyl, nitro, and sulfonyl chloride groups provides multiple sites for chemical modifications, making it a versatile compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C7H5ClN2O5S |
|---|---|
Poids moléculaire |
264.64 g/mol |
Nom IUPAC |
6-acetyl-4-nitropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClN2O5S/c1-4(11)6-2-5(10(12)13)3-7(9-6)16(8,14)15/h2-3H,1H3 |
Clé InChI |
NNRHIXFJPKWRGM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC(=CC(=C1)[N+](=O)[O-])S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


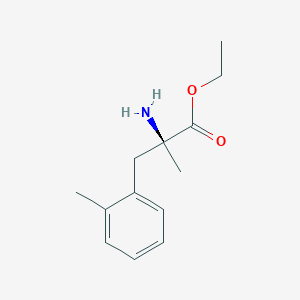
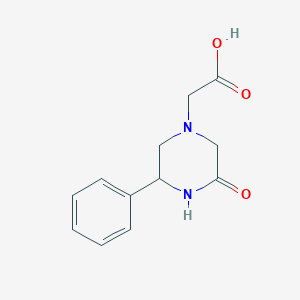
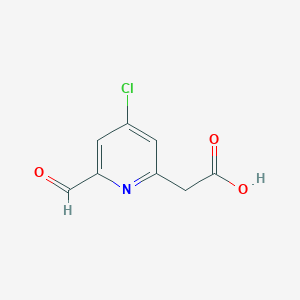
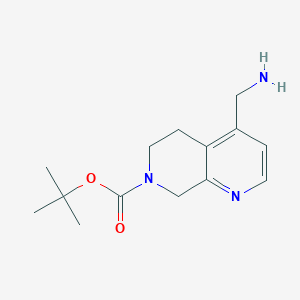
![(1S,2R,9S,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadec-6-ene-3,8,14-trione](/img/structure/B14853948.png)


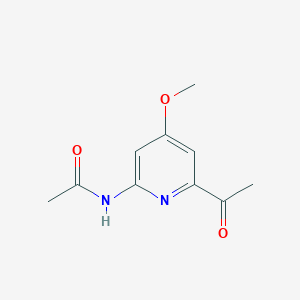
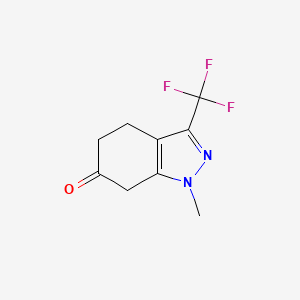
![3-[2-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B14853977.png)
